N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide (CAS: 324044-73-7 ) is a synthetic organic compound characterized by a benzo[de]isoquinoline-1,3-dione core linked to a 3,4-dimethoxyphenethyl group via a butanamide chain. This structure combines aromatic electron-withdrawing moieties (dimethoxy groups) with a rigid planar heterocyclic system, making it a candidate for applications in medicinal chemistry and materials science. The compound’s structural complexity and functional diversity invite comparisons with analogs to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-32-21-12-11-17(16-22(21)33-2)13-14-27-23(29)10-5-15-28-25(30)19-8-3-6-18-7-4-9-20(24(18)19)26(28)31/h3-4,6-9,11-12,16H,5,10,13-15H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUIVPRSHTUIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a complex organic compound with potential biological activity. This article delves into its biological properties, synthesis, and related research findings, supported by data tables and case studies.
- Molecular Formula : C26H26N2O5
- Molecular Weight : 446.49504 g/mol
- CAS Number : [Not provided in the sources]
The compound features a benzo[de]isoquinoline structure fused with a butanamide chain and a 3,4-dimethoxyphenyl group. The dioxo functional groups in the structure are significant for its biological activity, influencing various biochemical pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit several biological activities:
- Anticonvulsant Activity : Studies have shown that derivatives of this compound can delay the onset of convulsions in animal models. For instance, certain synthesized compounds provided up to 80% protection against induced seizures at specific dosages .
- Anticancer Properties : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : The presence of the benzo[de]isoquinoline moiety is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the Benzo[de]isoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dioxo Group : This step may involve oxidation reactions to introduce the dioxo functionality.
- Coupling with 3,4-Dimethoxyphenylethylamine : The final step involves coupling the synthesized core with the phenylethylamine derivative to yield the final product.
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Precursor A + Precursor B |
| 2 | Oxidation | Oxidizing Agent |
| 3 | Coupling | 3,4-Dimethoxyphenylethylamine |
Study on Anticonvulsant Activity
In a study investigating the anticonvulsant properties of similar compounds, researchers administered various doses to animal models. The results indicated that specific derivatives offered significant protection against induced seizures:
- Compound A : 80% protection at 0.4 mg/kg
- Compound B : 60% protection at 20 mg/kg
These findings suggest that modifications to the chemical structure can enhance efficacy in seizure management .
Study on Anticancer Activity
Another study focused on evaluating the cytotoxic effects of structurally related compounds on cancer cell lines. The results showed varying degrees of effectiveness:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | HeLa | 15 |
| Compound Y | MCF-7 | 25 |
These results indicate potential therapeutic applications in cancer treatment for derivatives of this compound.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Ethoxyphenyl Analog: 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide (CAS: 112349-82-3 ) replaces the dimethoxyphenethyl group with a 4-ethoxyphenyl moiety.
- Naphthalimide Derivatives: Compounds like 2-(6-nitro)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl methacrylate (NI0 ) introduce methacrylate groups, enabling polymerization for fluorescent materials.
Linker Modifications
- Phosphonate-Containing Analogs: Diethyl 2-{4-[(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b ) features a triazole-phosphonate linker. This modification introduces hydrogen-bonding and ionic interaction capabilities, contrasting with the target compound’s amide-based linker, which prioritizes conformational flexibility and protease resistance.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*LogP calculated using PubChem’s XLogP3 algorithm.
- Solubility : The sulfamoyl benzoic acid analog (Compound 4 ) exhibits higher aqueous solubility due to its ionizable carboxylic acid group (predicted LogP = −0.12), whereas the target compound’s dimethoxy and amide groups result in moderate lipophilicity (LogP ≈ 3.81).
- Thermal Stability : Phosphonylated analogs (e.g., 16b ) show higher melting points (170–171°C) compared to the target compound, likely due to crystalline packing enhanced by phosphonate and triazole groups.
Binding Affinity and Selectivity
- Sulfamoyl vs. Amide Linkers : Compound 4 , a sulfamoyl benzoic acid derivative, demonstrated superior binding affinity (−8.53 kcal/mol) compared to its sulfur-containing precursor (−7.94 kcal/mol) in molecular docking studies. This suggests that sulfonamide groups may enhance target engagement in certain enzymatic systems, whereas the target compound’s amide linker prioritizes metabolic stability.
- Cholinesterase Inhibition: Bipharmacophoric inhibitors like 7b-C9 and 7b-C10 , which share the benzo[de]isoquinoline-dione core, exhibit acetylcholinesterase (AChE) inhibition via dual binding sites. The target compound’s lack of cationic quaternary ammonium groups (present in 7b-C9/10) may limit its AChE affinity but reduce off-target toxicity.
Fluorescence and Metal Sensing
- Naphthalimide-Based Sensors: Derivatives such as NI1 and NI2 show blue-green fluorescence and metal-ion sensing capabilities due to dimethylaminoethylamino side chains. The target compound’s dimethoxyphenyl group lacks such electron-donating substituents, likely rendering it non-fluorescent.
Preparation Methods
Synthesis of the Benzo[de]isoquinoline-1,3-dione Core
The benzo[de]isoquinoline-1,3-dione moiety is typically synthesized via cyclization of anthranilic acid derivatives. A common route involves:
-
Diels-Alder reaction between anthracene and maleic anhydride to form a bicyclic adduct.
-
Oxidative cleavage of the adduct using ozone or potassium permanganate to yield the dione structure.
Example reaction conditions :
-
Anthracene (1.0 equiv), maleic anhydride (1.2 equiv), refluxing xylene, 12 h.
-
Yield: 68–72% after recrystallization from ethanol.
Functionalization with the Butanamide Chain
The butanamide spacer is introduced via nucleophilic acyl substitution. Key steps include:
-
Activation of the dione carboxylic acid using EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) as a catalyst.
-
Coupling with 4-aminobutanamide in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature.
Optimized parameters :
-
Molar ratio (dione : EDCI.HCl : DMAP): 1 : 1.2 : 0.1.
-
Reaction time: 24 h.
Convergent Synthesis Strategy
A patent-pending method (CN103664681A) describes a convergent approach to assemble the full molecule in fewer steps:
Reaction Protocol
-
Starting materials :
-
3,4-Dimethoxy-1-glycyl benzene hydrobromate (0.5 g).
-
3,4,5-Trimethoxy phenylacetic acid (0.41 g).
-
-
Coupling reagents :
-
EDCI.HCl (0.38 g).
-
DMAP (0.55 g) in anhydrous dichloromethane (35 mL).
-
-
Procedure :
-
Cool reaction mixture to 0°C under nitrogen.
-
Add EDCI.HCl portionwise, stir for 30 min.
-
Warm to room temperature, react for 24 h.
-
-
Workup :
Yield : 76% (white crystalline solid).
Critical Analysis of Methodologies
Comparison of Synthetic Routes
Solvent and Catalyst Optimization
-
Dichloromethane is preferred for coupling reactions due to its low nucleophilicity and ability to dissolve aromatic intermediates.
-
DMAP enhances reaction rates by stabilizing the acyloxyphosphonium intermediate, reducing side reactions.
Purification and Characterization
-
Recrystallization : Ethyl acetate/dichloromethane mixtures (3:1) effectively remove unreacted starting materials.
-
Spectroscopic Confirmation :
Industrial Scalability and Environmental Considerations
Q & A
Q. What are the standard synthetic routes for this compound, and what methodologies ensure successful amide bond formation?
The synthesis typically involves multi-step organic reactions. A key step is the formation of the amide bond, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions. For example, intermediate precursors such as 3,4-dimethoxyphenethylamine and benzo[de]isoquinoline-1,3-dione derivatives are coupled in polar aprotic solvents (e.g., DMF) at 0–25°C. Reaction progress is monitored via TLC or LC-MS to ensure completion .
Key Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | EDCI/DMAP, DMF, RT | Amide bond formation |
| 2 | Column chromatography (silica gel, hexane/EtOAc) | Purification |
| 3 | Recrystallization (MeOH/CH₂Cl₂) | Final product isolation |
Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structural integrity?
Characterization relies on:
- X-ray crystallography : Resolves 3D molecular geometry (mean C–C bond length: 0.002–0.006 Å; R factor: 0.037–0.163) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons in benzo[de]isoquinoline at δ 7.5–8.5 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z: [M+H]⁺ calculated for C₃₁H₃₁N₃O₅: 549.22; observed: 549.23) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions to improve yield and purity?
DoE minimizes trial-and-error by systematically varying parameters (temperature, solvent ratio, catalyst loading) and analyzing interactions. For example, a central composite design (CCD) can identify optimal EDCI/DMAP ratios (1.2–1.5 eq) and reaction times (12–24 hours) to maximize yield (>75%) while minimizing byproducts. Computational tools (e.g., quantum chemical calculations) further predict reaction pathways, reducing experimental iterations .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). A meta-analysis approach is recommended:
- Standardize assays using WHO-recommended cell lines (e.g., HepG2 for cytotoxicity).
- Validate results via orthogonal methods (e.g., enzymatic inhibition vs. cell-based assays).
- Apply multivariate regression to account for confounding variables (e.g., solvent effects, pH) .
Q. What strategies are employed to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Predicts binding modes with targets (e.g., kinase domains) using software like AutoDock Vina.
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- SAR studies : Modifications to the butanamide side chain or dimethoxyphenyl group are tested to correlate structural changes with activity .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate crystallographic data (e.g., R-factor consistency) and reconcile NMR shifts with predicted spectra using ChemDraw or ACD/Labs .
- Advanced Synthesis : Incorporate flow chemistry for scalable production, leveraging membrane separation technologies (e.g., nanofiltration) to purify intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
